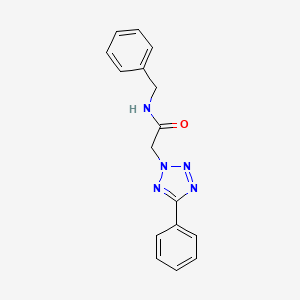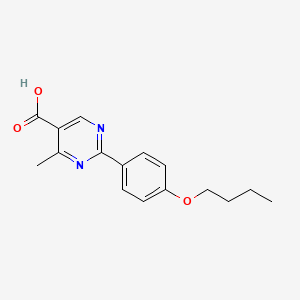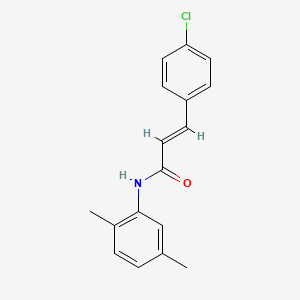![molecular formula C12H7ClF3NO2 B5558087 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5558087.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves complex chemical processes aimed at enhancing their potential bioavailability, with specific attention to the structural modifications affecting their activity. For example, Palanki et al. (2000) investigated the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, focusing on modifications to improve oral bioavailability through cell-based activity evaluations and gastrointestinal permeability assessments (Palanki et al., 2000).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied using various analytical techniques. For instance, Demir et al. (2016) synthesized and characterized 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, employing X-ray diffraction, IR, NMR, and UV-Vis spectra, complemented by DFT calculations to compare the optimized molecular structure with experimental data (Demir et al., 2016).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds reveal their potential interactions and stability. Research by Ji et al. (2018) on 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide highlighted its synthesis process and demonstrated its inhibitory capacity against cancer cell proliferation, indicating the significance of its chemical properties in medicinal applications (Ji et al., 2018).
Physical Properties Analysis
The physical properties of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide derivatives, including solubility, melting point, and crystalline structure, are crucial for their practical applications. Studies like the one conducted by Galešić and Vlahov (1990) on 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide provide insights into the crystalline structure and physical characteristics of similar compounds (Galešić & Vlahov, 1990).
Chemical Properties Analysis
Analyzing the chemical properties, including reactivity, stability, and interactions with other molecules, is vital for understanding the applications and handling of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide. The work by Pourayoubi et al. (2012) on phosphoric triamides showcases an approach to examining the tertiary N atom geometry and charge delocalization in compounds with related structures (Pourayoubi et al., 2012).
Applications De Recherche Scientifique
Biological Activity and Chemical Synthesis
Research on related compounds has shown activity against different strains of Plasmodium falciparum , suggesting potential applications in antimalarial therapies. Structure-activity relationship studies revealed that the activity strongly depends on the nature of the acyl moiety, highlighting the importance of specific substituents for biological efficacy (Hermann et al., 2021).
Antimicrobial properties have been investigated in furan-3-carboxamides, showing significant in vitro activity against a range of microorganisms. This suggests the potential of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide analogs for development as antimicrobial agents (Zanatta et al., 2007).
Material Science and Polymer Chemistry
Polyamide and polyimide synthesis research has utilized related chemical structures to develop new materials with promising applications in high-performance and sustainable polymers. For instance, furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides present sustainable alternatives to traditional polyphthalamides, showing significant potential for use in high-performance materials (Jiang et al., 2015).
The synthesis and characterization of aromatic polyamides and polyimides based on similar structures have been explored, contributing to the development of materials with enhanced solubility and thermal stability. Such materials could find applications in various industrial domains, including electronics and aerospace (Yang & Lin, 1994).
Advanced Synthesis Techniques
- Novel synthetic methodologies have been developed for constructing complex molecules incorporating the furamide structure, demonstrating the versatility and potential of such compounds in organic synthesis and drug discovery. These methodologies include one-pot syntheses and catalyzed reactions that provide efficient routes to a variety of biologically active compounds (Miao et al., 2015).
Safety and Hazards
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide is considered hazardous. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It should be stored in a well-ventilated place and the container should be kept tightly closed .
Propriétés
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO2/c13-9-4-3-7(6-8(9)12(14,15)16)17-11(18)10-2-1-5-19-10/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPWQMXVCBNFBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3'-thiobis(7H-benzo[de]anthracen-7-one)](/img/structure/B5558007.png)

![N-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5558013.png)

![N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide](/img/structure/B5558025.png)

![N-[4-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5558035.png)


![(3S)-N,N-dimethyl-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]azepan-3-amine](/img/structure/B5558049.png)
![4-bromo-2-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}phenyl 2-furoate](/img/structure/B5558055.png)


![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5558092.png)